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molecular formula C8H7BrN2O B596880 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1207557-36-5

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No. B596880
M. Wt: 227.061
InChI Key: ARTWAYAZELEWIT-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

Phosphorous oxychloride (513 μl, 5.51 mmol) was added to DMF (8.52 ml, 110 mmol) at 0° C. The bath was removed and the solution was allowed the solution to warm to ambient temperature. After 30 minutes, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (500 mg, 2.202 mmol) was added, and the mixture was allowed to stir at ambient temperature. After 3.5 h, the reaction was quenched by the addition of saturated aqueous sodium bicarbonate (30 mL) and stirred for 60 minutes. The reaction mixture was diluted in ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and brine then dried over sodium sulfate, filtered and concentrated. The solid was placed under vacuum overnight to remove excess DMF and afford 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde contaminated with about 9% of the starting material.
Quantity
513 μL
Type
reactant
Reaction Step One
Name
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN([CH:9]=[O:10])C.[Br:11][C:12]1[CH:13]=[C:14]([O:21][CH3:22])[C:15]2[N:16]([N:18]=[CH:19][CH:20]=2)[CH:17]=1>>[Br:11][C:12]1[CH:13]=[C:14]([O:21][CH3:22])[C:15]2[N:16]([N:18]=[CH:19][C:20]=2[CH:9]=[O:10])[CH:17]=1

Inputs

Step One
Name
Quantity
513 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
8.52 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=2N(C1)N=CC2)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
WAIT
Type
WAIT
Details
After 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of saturated aqueous sodium bicarbonate (30 mL)
STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was placed under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove excess DMF

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)N=CC2C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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